molecular formula C10H12BrFOZn B14885476 (4-t-Butoxy-3-fluorophenyl)Zinc bromide

(4-t-Butoxy-3-fluorophenyl)Zinc bromide

Cat. No.: B14885476
M. Wt: 312.5 g/mol
InChI Key: IMFXRPDZOXOHDU-UHFFFAOYSA-M
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Description

(4-tert-butoxy-3-fluorophenyl)zinc bromide, 0.50 M in tetrahydrofuran (THF), is an organozinc compound commonly used in organic synthesis. This compound is particularly valuable in cross-coupling reactions, such as the Suzuki-Miyaura coupling, due to its ability to form carbon-carbon bonds efficiently. The presence of the tert-butoxy and fluorophenyl groups enhances its reactivity and selectivity in various chemical transformations.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-tert-butoxy-3-fluorophenyl)zinc bromide typically involves the reaction of 4-tert-butoxy-3-fluorophenyl bromide with zinc in the presence of a suitable solvent like THF. The reaction is usually carried out under an inert atmosphere to prevent oxidation and moisture interference. The general reaction can be represented as:

4-tert-butoxy-3-fluorophenyl bromide+Zn(4-tert-butoxy-3-fluorophenyl)zinc bromide\text{4-tert-butoxy-3-fluorophenyl bromide} + \text{Zn} \rightarrow \text{(4-tert-butoxy-3-fluorophenyl)zinc bromide} 4-tert-butoxy-3-fluorophenyl bromide+Zn→(4-tert-butoxy-3-fluorophenyl)zinc bromide

Industrial Production Methods

In industrial settings, the production of (4-tert-butoxy-3-fluorophenyl)zinc bromide involves large-scale reactors and stringent control of reaction conditions to ensure high yield and purity. The process often includes steps like purification through distillation or crystallization to remove any impurities.

Chemical Reactions Analysis

Types of Reactions

(4-tert-butoxy-3-fluorophenyl)zinc bromide primarily undergoes substitution reactions, particularly in cross-coupling reactions such as the Suzuki-Miyaura coupling. It can also participate in oxidative addition and transmetalation processes.

Common Reagents and Conditions

    Suzuki-Miyaura Coupling: This reaction involves the use of palladium catalysts and bases like potassium carbonate. The reaction is typically carried out in an inert atmosphere at elevated temperatures.

    Oxidative Addition: This step involves the addition of the organozinc compound to a palladium(II) complex, forming a palladium(IV) intermediate.

    Transmetalation: The transfer of the organic group from zinc to palladium occurs, followed by reductive elimination to form the desired product.

Major Products

The major products formed from these reactions are typically biaryl compounds, which are valuable intermediates in pharmaceuticals, agrochemicals, and materials science.

Scientific Research Applications

(4-tert-butoxy-3-fluorophenyl)zinc bromide has a wide range of applications in scientific research:

    Chemistry: It is used in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon bonds.

    Biology: The compound can be used to modify biomolecules, aiding in the study of biological pathways and mechanisms.

    Medicine: It is employed in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).

    Industry: The compound is used in the production of advanced materials, including polymers and electronic materials.

Mechanism of Action

The mechanism of action of (4-tert-butoxy-3-fluorophenyl)zinc bromide in cross-coupling reactions involves several key steps:

    Oxidative Addition: The organozinc compound reacts with a palladium(II) complex, forming a palladium(IV) intermediate.

    Transmetalation: The organic group is transferred from zinc to palladium.

    Reductive Elimination: The final step involves the formation of the carbon-carbon bond and the regeneration of the palladium(II) catalyst.

Comparison with Similar Compounds

Similar Compounds

  • 4-tert-butoxy-4-oxobutylzinc bromide
  • 2-tert-butoxy-2-oxo-1-methylethylzinc bromide

Uniqueness

(4-tert-butoxy-3-fluorophenyl)zinc bromide is unique due to the presence of the fluorophenyl group, which enhances its reactivity and selectivity in cross-coupling reactions. This makes it particularly valuable in the synthesis of complex organic molecules where precision and efficiency are crucial.

Properties

Molecular Formula

C10H12BrFOZn

Molecular Weight

312.5 g/mol

IUPAC Name

bromozinc(1+);1-fluoro-2-[(2-methylpropan-2-yl)oxy]benzene-5-ide

InChI

InChI=1S/C10H12FO.BrH.Zn/c1-10(2,3)12-9-7-5-4-6-8(9)11;;/h5-7H,1-3H3;1H;/q-1;;+2/p-1

InChI Key

IMFXRPDZOXOHDU-UHFFFAOYSA-M

Canonical SMILES

CC(C)(C)OC1=C(C=[C-]C=C1)F.[Zn+]Br

Origin of Product

United States

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